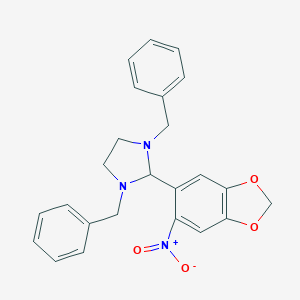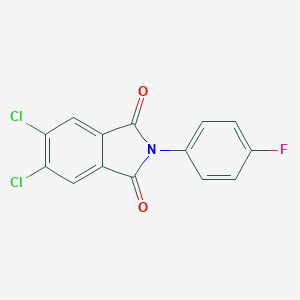
5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chloro and fluoro substituents in the compound enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione typically involves the reaction of 4-fluoroaniline with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted isoindole derivatives.
科学研究应用
5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological research.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
作用机制
The mechanism of action of 5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes and lead to the death of microbial or cancer cells. The presence of chloro and fluoro substituents enhances the compound’s ability to penetrate cell membranes and reach its targets.
相似化合物的比较
Similar Compounds
5,6-Dichloro-2-methyl-1H-benzimidazole: This compound has similar chloro substituents but differs in the presence of a methyl group instead of a fluoro-phenyl group.
4,6-Dichloro-2-mercaptobenzimidazole: This compound has similar chloro substituents but contains a mercapto group instead of a fluoro-phenyl group.
Uniqueness
5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and biological activity. The isoindole core structure also contributes to its unique properties, making it a valuable compound in various scientific research applications.
属性
分子式 |
C14H6Cl2FNO2 |
|---|---|
分子量 |
310.1g/mol |
IUPAC 名称 |
5,6-dichloro-2-(4-fluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H6Cl2FNO2/c15-11-5-9-10(6-12(11)16)14(20)18(13(9)19)8-3-1-7(17)2-4-8/h1-6H |
InChI 键 |
RPGSLWMYWKLKJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)F |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


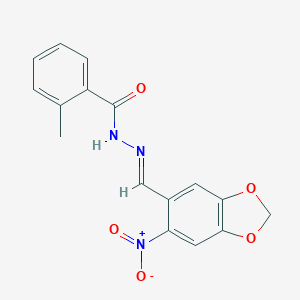
![2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE](/img/structure/B387563.png)
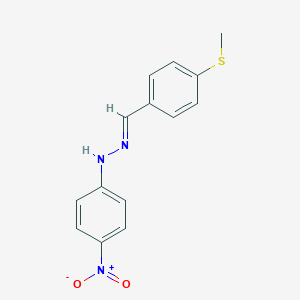
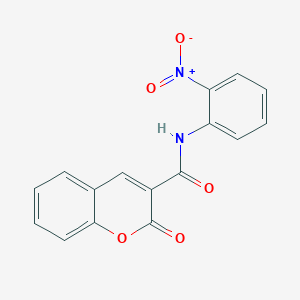
![N'-[(5-bromo-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B387567.png)
![4-{[(3,4-Dimethylphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B387569.png)
![4-[(5-nitro-2-oxoindol-3-yl)amino]benzonitrile](/img/structure/B387570.png)
![4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B387573.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B387575.png)
![N'-{2-nitro-4,5-dimethoxybenzylidene}bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B387576.png)
![2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B387578.png)
![4-[(4-bromo-5-methyl-2-oxoindol-3-yl)amino]benzamide](/img/structure/B387579.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-isopropylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B387581.png)
